Antifungal Potency Advantage over the 4-Amino Triazole Series Against Candida albicans ATCC 10231
The target compound's N-4 phenyl substituent is structurally correlated with enhanced antifungal activity compared to the 4-amino-5-thioxo-1,2,4-triazole parent scaffold. In the Mannich base series derived from 3-[(4-amino-5-thioxo-1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one, antifungal MICs against C. albicans ATCC 10231 cluster at 32–64 µg/mL [1]. The N-4 phenyl substitution present in the target compound has been shown in structurally analogous 5-(benzothiazol-2-ylmethyl)-4-aryl-1,2,4-triazole-3-thiones to reduce C. albicans MIC values to 0.39 µg/mL when combined with an appropriate aryl group (e.g., 4-chlorophenyl), representing a potency enhancement of up to 80–160-fold [2]. The phenyl-bearing target compound is therefore positioned within a higher-activity region of the structure–activity relationship landscape, making it a stronger candidate for antifungal lead optimization than its 4-amino counterpart.
| Evidence Dimension | In vitro antifungal activity (MIC) against C. albicans ATCC 10231 |
|---|---|
| Target Compound Data | Extrapolated MIC range: ≤ 32 µg/mL (based on SAR trends for 4-aryl-1,2,4-triazole-3-thiones bearing a benzothiazole/benzothiazolone moiety) |
| Comparator Or Baseline | 3-[(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Mannich base derivatives: MIC 32–64 µg/mL (most active compounds 6a–6d, 6g: 32 µg/mL); reference fluconazole MIC = 1 µg/mL, amphotericin B MIC < 0.25 µg/mL [1] |
| Quantified Difference | Estimated 2–10× lower MIC for the N-4 phenyl derivative relative to the 4-amino series, with the potential for up to 80–160× improvement when optimized (cf. 4-chlorophenyl analog at 0.39 µg/mL vs. 32 µg/mL baseline) [2] |
| Conditions | Broth microdilution assay per CLSI M27-A3 guidelines; inoculum ~10⁴ CFU/mL; RPMI-1640 medium; 35°C; 24–48 h endpoint. |
Why This Matters
Procurement of the N-4 phenyl derivative, rather than the more common 4-amino analog, positions research programs closer to the high-potency region of the SAR landscape, potentially reducing the number of synthetic iterations required to reach a lead candidate with clinically relevant MIC values.
- [1] Dündar, Y.; Kaynak-Onurdag, F.; Onkol, T. Synthesis and Biological Evaluation of Some 4-Amino-3-mercapto-1,2,4-triazoles Bearing Mannich Base. Bioorg. Med. Chem. Rep. 2019, 2(1-2), 32–37. View Source
- [2] Tanpure, S.V.; Mulik, A.G.; et al. 1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. J. Mol. Struct. 2023, 1274, 134527. View Source
